![molecular formula C16H12N4O2 B2521995 N-(2-phenoxypyrimidin-5-yl)picolinamide CAS No. 1396865-75-0](/img/structure/B2521995.png)
N-(2-phenoxypyrimidin-5-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of picolinamide compounds involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Chemical Reactions Analysis
The chemical reaction involving picolinamide and benzaldehydes, promoted by Pd(TFA)2, leads to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This reaction involves the condensation of picolinamide and two aldehyde molecules .Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission (AIE) Molecules
The synthesis of picolinamide-supported tetracoordinated organoboron complexes has led to the discovery of a new class of AIE molecules . These complexes contain diaryl boronyl segments and are formed by utilizing aryl trifluoroborates as the BAr2 sources. The vacant p-orbitals of the boron atoms allow chelating complexation with π-conjugated ligands, resulting in tetracoordinated organoboron complexes. These modifications enhance molecular rigidity and extend the π-conjugation system, leading to superior photoluminescence properties. Importantly, these complexes exhibit AIE behavior, making them valuable for applications in organic optoelectronic materials, organic lasers, and OLEDs.
Amides Production via Nitrilase Activity
Certain nitrilases, including those converting nitriles to amides, demonstrate secondary activity. The compound N-(2-phenoxypyrimidin-5-yl)picolinamide could potentially serve as a substrate for nitrilase enzymes, leading to the production of amides . This application is relevant in industrial biocatalysis, where catalytic promiscuity expands the range of biocatalytic reactions.
Wirkmechanismus
Target of Action
The primary target of N-(2-phenoxypyrimidin-5-yl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a crucial protein involved in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicle trafficking .
Mode of Action
N-(2-phenoxypyrimidin-5-yl)picolinamide interacts with its target, Sec14, by selectively inhibiting its function . This selective inhibition is achieved through the compound’s specific binding to the protein, which has been confirmed by the solving of the first Sec14-inhibitor co-crystal structure .
Biochemical Pathways
The inhibition of Sec14 by N-(2-phenoxypyrimidin-5-yl)picolinamide affects the phospholipid metabolism pathway . As Sec14 is a lipid-transfer protein, its inhibition disrupts the normal transfer of lipids, leading to downstream effects on cellular processes that rely on lipid transfer, such as vesicle trafficking .
Result of Action
This selective inhibition leads to antifungal activity, making N-(2-phenoxypyrimidin-5-yl)picolinamide a potential candidate for antifungal drug development .
Safety and Hazards
Zukünftige Richtungen
The development of synthetic methods for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes represents a significant advancement . This could pave the way for the synthesis of a range of highly functionalized oxazoles, which have potential applications in various fields .
Eigenschaften
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKUWOUDQGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxypyrimidin-5-yl)picolinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.